

Anthranilyl-CoA CAS number and chemical identifiers

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Compound of Interest

Compound Name: Anthranilyl-CoA

Cat. No.: B1241844

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Anthranilyl-CoA: A Technical Guide for Researchers

This guide provides an in-depth overview of **Anthranilyl-CoA**, a key intermediate in the biosynthesis of quinolone signaling molecules in *Pseudomonas aeruginosa*. It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and biological relevance of this molecule.

Core Chemical Identifiers and Properties

Anthranilyl-CoA is a pivotal molecule in bacterial signaling pathways. A comprehensive understanding of its chemical and physical properties is essential for its study and application in research. The following tables summarize its key chemical identifiers and computed properties.

Chemical Identifiers

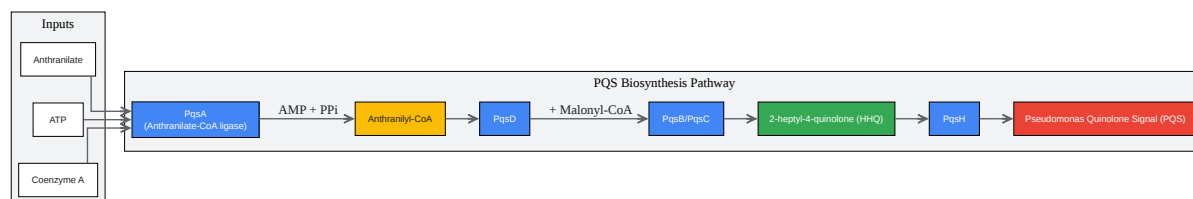
Identifier	Value
CAS Number	31143-02-9
Molecular Formula	C ₂₈ H ₄₁ N ₈ O ₁₇ P ₃ S
InChI	InChI=1S/C28H41N8O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-5-3-4-6-16(15)29)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12,29H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1
InChIKey	XLURBJBQJZCJHJ-TYHXJLICSA-N
Canonical SMILES	CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O
Other Names	Anthraniloyl-CoA, 2-Aminobenzoyl-CoA, Anthranilyl-coenzyme A

Quantitative and Physicochemical Properties

Property	Value	Source
Molecular Weight	886.7 g/mol	PubChem[1]
Exact Mass	886.15232404 Da	PubChem[1]
XLogP3	-4.1	PubChem[1]
Hydrogen Bond Donor Count	12	PubChem
Hydrogen Bond Acceptor Count	23	PubChem
Rotatable Bond Count	20	PubChem
Topological Polar Surface Area	415 Å ²	PubChem[1]
Formal Charge	0	PubChem
Complexity	1550	PubChem[1]

Biological Significance and Signaling Pathway

Anthranilyl-CoA is a critical precursor in the biosynthesis of the *Pseudomonas* quinolone signal (PQS), a quorum-sensing molecule that regulates virulence factors in *Pseudomonas aeruginosa*.^{[2][3][4]} The synthesis is initiated by the enzyme Anthranilate-CoA ligase (PqsA), which activates anthranilate to form **Anthranilyl-CoA**.^{[2][3]} This intermediate is then utilized by other enzymes in the pqs operon (PqsB, PqsC, PqsD, and PqsE) to produce 2-heptyl-4-quinolone (HHQ), which is subsequently hydroxylated to form PQS.^{[2][5]}



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Caption: Biosynthesis pathway of the Pseudomonas Quinolone Signal (PQS).

Experimental Protocols

Detailed protocols for the synthesis of **Anthranilyl-CoA** are crucial for in vitro studies of the PQS pathway and for the development of novel inhibitors. Both enzymatic and chemical synthesis methods have been described.

Enzymatic Synthesis of Anthranilyl-CoA using PqsA

This protocol is based on the heterologous expression of His-tagged PqsA in *E. coli* followed by an enzymatic reaction.^{[2][3]}

1. Expression and Purification of His-tagged PqsA

- **Bacterial Strain and Plasmid:** *E. coli* strain Rosetta 2(DE3) containing a suitable expression vector (e.g., pET-based) with the *pqsA* gene fused to a polyhistidine tag.
- **Culture Growth:** Grow the transformed *E. coli* in Luria-Bertani (LB) medium containing appropriate antibiotics at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.

- Induction: Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.2 mM and continue to culture for 16-24 hours at 15°C.[6]
- Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1% Triton X-100, 1 mM Dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF)).[6] Lyse the cells by sonication on ice.
- Purification:
 - Centrifuge the lysate to remove cell debris.
 - Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer (without Triton X-100, DTT, and PMSF).
 - Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
 - Elute the His-tagged PqsA protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
 - Assess the purity of the eluted fractions by SDS-PAGE.
 - Dialyze the purified protein against a suitable storage buffer and store at -80°C.

2. Enzymatic Reaction

- Reaction Mixture: In a suitable reaction buffer (e.g., 100 mM HEPES, pH 8.0), combine the following components:
 - Anthranilate (substrate)
 - ATP
 - Coenzyme A (CoA)
 - MgCl_2

- Purified PqsA enzyme
- Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C).
- Monitoring: The formation of **Anthranilyl-CoA** can be monitored spectrophotometrically by measuring the increase in absorbance at 365 nm.^{[5][7]}
- Purification of Product: The product, **Anthranilyl-CoA**, can be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

Chemical Synthesis of Anthranilyl-CoA

A general method for the chemical synthesis of acyl-CoAs involves the reaction of Coenzyme A with an activated carboxylic acid. For **Anthranilyl-CoA**, this can be achieved by reacting CoA with an activated form of anthranilic acid, such as isatoic anhydride. This method is a modification of the protocol used for the synthesis of succinyl-CoA.^[2]

1. Reaction Setup

- Dissolve Coenzyme A in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).
- In a separate container, dissolve isatoic anhydride in a minimal amount of a water-miscible organic solvent (e.g., THF or acetonitrile).

2. Reaction

- Slowly add the isatoic anhydride solution to the Coenzyme A solution with vigorous stirring on ice.
- Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base as needed.
- Allow the reaction to proceed for 1-2 hours on ice.

3. Monitoring and Purification

- Monitor the progress of the reaction by observing the formation of **Anthranilyl-CoA** and the disappearance of free Coenzyme A using HPLC.

- The final product can be purified by preparative HPLC.

Note on Stability and Storage: Acyl-CoA compounds, including **Anthranilyl-CoA**, are susceptible to hydrolysis. It is recommended to store them as a lyophilized powder at -20°C or below and to prepare aqueous solutions fresh for each experiment.[8]

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